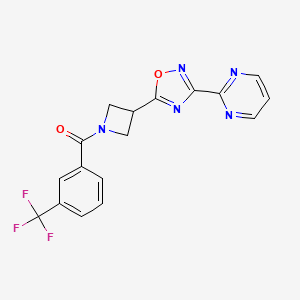
(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 375.311. Unfortunately, I could not find more specific information on the physical and chemical properties of this compound. More detailed information may be available in specialized chemical literature or databases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study by Farag and Fahim (2019) discusses the synthesis of novel pyrazole and pyrimidine derivatives, highlighting their significant antitumor, antimicrobial, and antioxidant activities. This research emphasizes the potential therapeutic applications of related compounds in treating various diseases and conditions. Density functional theory (DFT) calculations further support the structure-activity relationship, offering insights into the chemical behavior of these compounds (Farag & Fahim, 2019).
Imaging Agents for Parkinson's Disease
Wang et al. (2017) synthesized and evaluated "[11C]HG-10-102-01" as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. This research demonstrates the application of related compounds in developing diagnostic tools for neurodegenerative diseases, contributing to early detection and treatment strategies (Wang, Gao, Xu, & Zheng, 2017).
Advanced Materials Development
Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives for their optical properties, indicating potential applications in creating low-cost luminescent materials. This study highlights the role of related chemical structures in developing advanced materials for technological and industrial uses (Volpi et al., 2017).
Antimicrobial and Antiproliferative Activities
Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with pyrazolyl moieties demonstrated significant antimicrobial and anticancer activities. These findings suggest the potential of related compounds in creating new therapeutic agents for combating microbial infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Therefore, it should be handled with appropriate safety precautions. More detailed information on the safety and hazards of this compound may be available in material safety data sheets or other safety literature.
Direcciones Futuras
The future directions for research on this compound could include further exploration of its biological activities and potential applications in various fields. It’s worth noting that similar compounds have found applications in the agrochemical and pharmaceutical industries . More detailed information may be available in specialized chemical literature or databases.
Propiedades
IUPAC Name |
[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O2/c18-17(19,20)12-4-1-3-10(7-12)16(26)25-8-11(9-25)15-23-14(24-27-15)13-21-5-2-6-22-13/h1-7,11H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUDAJWEIFBHCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)
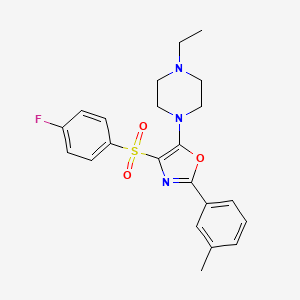
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)
![2-Methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378975.png)

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)
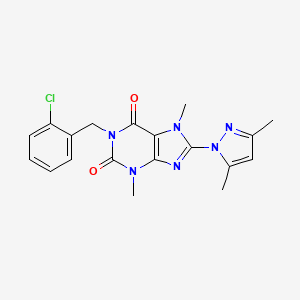
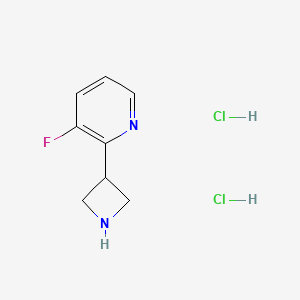

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)
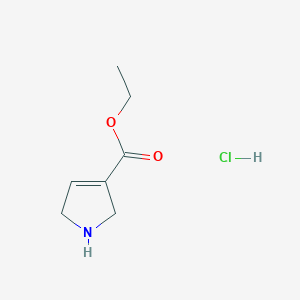
![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)